Veratriloside
Overview
Description
Veratriloside is a natural product found in Gentianella amarella . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides and is a type of Monosaccharide . Its molecular formula is C21H22O11 and it has a molecular weight of 450.39 . It appears as a powder .
Molecular Structure Analysis
Veratriloside has a complex molecular structure. The predominant substitution pattern of xanthones found in the genus Gentianella, which includes Veratriloside, is 1,3,5,8 and to a lesser extent, 1,3,7,8 .Physical And Chemical Properties Analysis
Veratriloside has a boiling point of 781.2±60.0°C at 760 mmHg and a density of 1.6±0.1 g/cm3 . It is recommended to store Veratriloside at 2-8°C .Scientific Research Applications
Nephroprotective Effects
Veratriloside has been studied for its nephroprotective effects. A study by Hafez et al. (2019) investigated the protective role of drugs including veratriloside against thioacetamide-induced renal damage in rats. The study focused on the Nrf2 (nuclear erythroid factor 2) pathway and its downstream signaling in drug-induced renal protection. It was found that veratriloside and other drugs significantly up-regulated Nrf2/HO-1/NQO-1 expression levels, indicating a potential protective effect on the kidneys through the antioxidant pathways (Hafez, Ibrahim, Zedan, Hassan, & Hassanein, 2019).
Cardiovascular Applications
Research on Veratrum alkaloids, including veratriloside, has shown their potential application in cardiovascular health. Krayer and Meilman (1977) noted the scientific origin of Veratrum alkaloids in the treatment of hypertension. Their study traces the pharmacological basis of these alkaloids in cardiovascular treatments, highlighting their historical and ongoing significance (Krayer & Meilman, 1977).
Neural and Muscular Effects
Studies have also explored the impact of veratriloside on neural and muscular systems. Catterall and Nirenberg (1973) found that veratriloside stimulated passive Na(+) uptake by electrically excitable neuroblastoma and muscle cells, indicating its potential influence on action potential Na(+)-ionophore activity (Catterall & Nirenberg, 1973).
Biochemical Research Tools
Veratriloside and similar compounds have been used as tools in biochemical and pharmacological research. For instance, James et al. (2004) discussed the use of Veratrum alkaloids in designing animal models for human diseases and studying molecular modes of action, which could lead to potential drug candidates for genetic and infectious conditions (James, Panter, Gaffield, & Molyneux, 2004).
Safety And Hazards
Veratriloside should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-hydroxy-3,4-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3/t13-,16-,17+,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZPRERNBNKYMD-GUFUGUNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227708 | |
Record name | Veratriloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Veratriloside | |
CAS RN |
76907-78-3 | |
Record name | Veratriloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076907783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veratriloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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